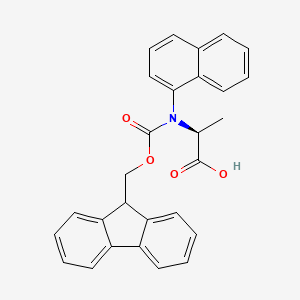
N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(naphthalen-1-yl)-L-alanine;N-Fmoc-3-(1-naphthyl)-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Fmoc-L-1-Naphthylalanine is typically synthesized through solid-phase peptide synthesis (SPPS) methods. The synthesis involves the protection of the amino group with the Fmoc (9-fluorenylmethoxycarbonyl) group, followed by coupling with the naphthylalanine moiety. The reaction conditions often include the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in a solvent like DMF (dimethylformamide) .
Industrial Production Methods: Industrial production of Fmoc-L-1-Naphthylalanine follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
化学反应分析
Types of Reactions: Fmoc-L-1-Naphthylalanine undergoes various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert the naphthyl group to dihydronaphthalenes.
Substitution: The aromatic ring of the naphthyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalenes.
Substitution: Brominated or nitrated naphthyl derivatives.
科学研究应用
Fmoc-L-1-Naphthylalanine has a wide range of applications in scientific research:
作用机制
The mechanism of action of Fmoc-L-1-Naphthylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the naphthylalanine moiety can interact with other amino acids, forming stable peptide bonds. The naphthyl group can also participate in π-π stacking interactions, enhancing the stability of the peptide structure .
相似化合物的比较
Fmoc-2-Naphthylalanine: Similar to Fmoc-L-1-Naphthylalanine but with the naphthyl group attached at a different position on the alanine backbone.
Fmoc-Phenylalanine: Contains a phenyl group instead of a naphthyl group, offering different chemical properties and reactivity.
Fmoc-Tryptophan: Features an indole group, providing unique interactions in peptide structures.
Uniqueness: Fmoc-L-1-Naphthylalanine is unique due to its naphthyl group, which offers enhanced stability and specific interactions in peptide synthesis. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
属性
分子式 |
C28H23NO4 |
|---|---|
分子量 |
437.5 g/mol |
IUPAC 名称 |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(naphthalen-1-yl)amino]propanoic acid |
InChI |
InChI=1S/C28H23NO4/c1-18(27(30)31)29(26-16-8-10-19-9-2-3-11-20(19)26)28(32)33-17-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h2-16,18,25H,17H2,1H3,(H,30,31)/t18-/m0/s1 |
InChI 键 |
GBWLKBQIJHFDMB-SFHVURJKSA-N |
手性 SMILES |
C[C@@H](C(=O)O)N(C1=CC=CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
规范 SMILES |
CC(C(=O)O)N(C1=CC=CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


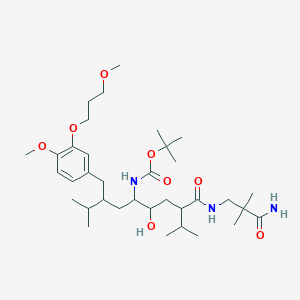

![[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;pentahydrobromide](/img/structure/B13391526.png)

![(2R)-3-(3-carbamoylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13391543.png)

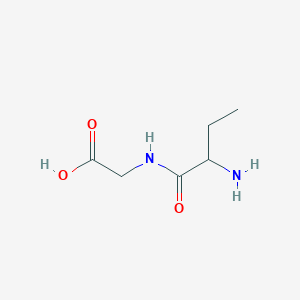
![3-[3-[5-Hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B13391563.png)
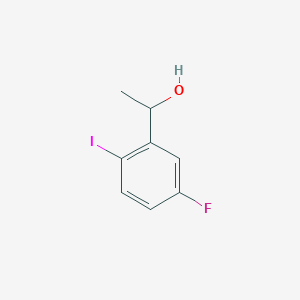
![Glycine, N-methyl-N-[(9Z)-1-oxo-9-octadecenyl]-, calcium salt](/img/structure/B13391578.png)
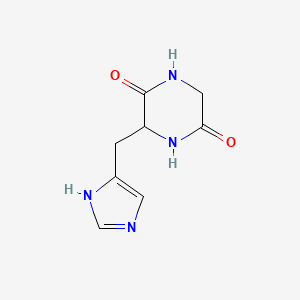
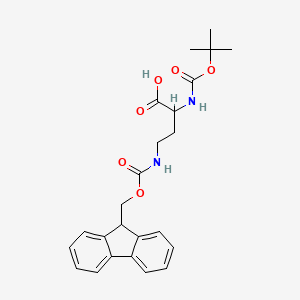
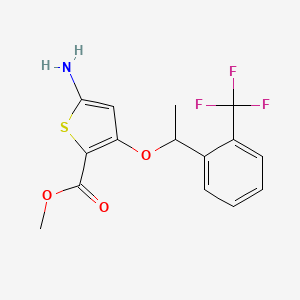
![6-Ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl {[2-(diethylamino)ethyl]sulfanyl}acetate](/img/structure/B13391606.png)
